3,5-Diphenyl-1H-1,2,4-triazole
Overview
Description
3,5-Diphenyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C14H11N3 . It has an average mass of 221.257 Da and a monoisotopic mass of 221.095291 Da . It is also known by other names such as 1H-1,2,4-triazole, 3,5-diphenyl- .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3,5-Diphenyl-1H-1,2,4-triazole, has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3,5-Diphenyl-1H-1,2,4-triazole has been analyzed in several studies . For example, one study reported the IR vibrational spectrum, ESIPT mechanism, and excited-state decay dynamics of a related compound .Physical And Chemical Properties Analysis
3,5-Diphenyl-1H-1,2,4-triazole has a density of 1.2±0.1 g/cm3, a boiling point of 440.0±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 206.8±17.0 °C .Scientific Research Applications
Corrosion Inhibition
3,5-Diphenyl-1H-1,2,4-triazole (DHT) has been studied for its effectiveness in inhibiting the corrosion and dissolution of mild steel in hydrochloric acid solutions. Research indicates that DHT and similar derivatives can significantly reduce corrosion, with some achieving inhibition efficiencies up to 99.6%. The mechanism involves adsorption on the steel surface, following the Langmuir isotherm model. This property makes these compounds valuable in industrial applications where corrosion resistance is crucial (Bentiss et al., 2007).
Potential in Conductive Polymers
3,5-Diphenyltriazoles, including 3,5-Diphenyl-1H-1,2,4-triazole, have been identified as potential monomers for conjugated polymers due to their chemical structure. The study of their structure, particularly through X-ray diffraction, has provided insights into their potential applications in the field of conductive polymers, which are crucial in the development of electronic devices (Carlsen et al., 1990).
Luminescent Properties
The luminescent properties of 1,2,4-triazole derivatives have been studied, highlighting their potential in various applications, including organic electronics. These compounds, due to their structural properties, can exhibit solid-state luminescence, making them candidates for use in optoelectronic devices (Xi et al., 2021).
Metal Cation Extraction
3,5-Diphenyl-1H-1,2,4-triazole derivatives have been found to possess remarkable complexation properties towards certain transition metal cations. Their extraction abilities and selectivities for different metal cations make them relevant in fields like metallurgy and environmental remediation, where metal ion extraction and separation are critical (Gümrükçüoğlu et al., 2012).
Applications in Antifungal Agents
Some derivatives of 3,5-Diphenyl-1H-1,2,4-triazole have been studied for their antifungal properties. These compounds, particularly when synthesized with certain substituents, show promising antifungal activity. Such properties are crucial in the development of new pharmaceuticals and agricultural chemicals (Nikalje et al., 2015).
Thermal Stability in Energetic Materials
The thermal stability of 1,2,4-triazoles, including 3,5-Diphenyl-1H-1,2,4-triazole, has been evaluated, particularly in the context of energetic materials. Understanding their thermal behavior is essential in applications like rocket propellants and explosives (Rao et al., 2016).
Future Directions
The future directions for research on 1,2,4-triazole derivatives, including 3,5-Diphenyl-1H-1,2,4-triazole, involve their potential applications in various fields. For instance, one study reported the use of a practical flow synthesis of 1,2,3-triazoles, which could potentially be applied to the synthesis of 3,5-Diphenyl-1H-1,2,4-triazole . Another study highlighted the potential of triazole compounds in the fields of organic electronics and organic photovoltaics .
properties
IUPAC Name |
3,5-diphenyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKQWXGFEKRQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174323 | |
Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diphenyl-4H-1,2,4-triazole | |
CAS RN |
2039-06-7 | |
Record name | 3,5-Diphenyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diphenyl-4H-1,2,4-triazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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